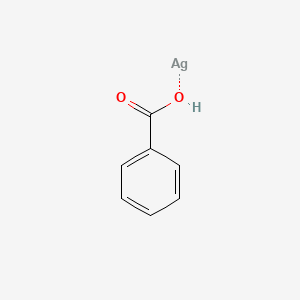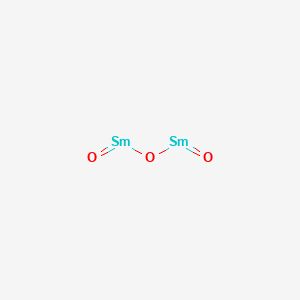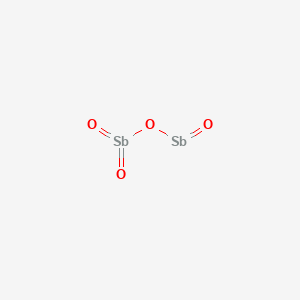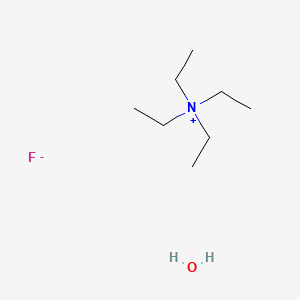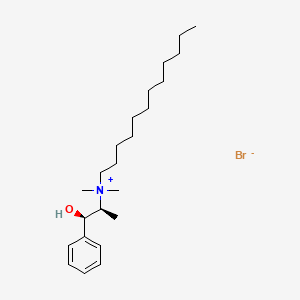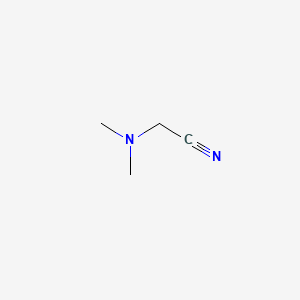
Dimethylaminoacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylaminoacetonitrile is an organic compound with the molecular formula C₄H₈N₂. It is a clear, colorless liquid with a fish-like odor and is slightly soluble in water. This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylaminoacetonitrile can be synthesized through several methods. One common method involves the reaction of dimethylamine with chloroacetonitrile under basic conditions. The reaction typically proceeds as follows:
(CH₃)₂NH + ClCH₂CN → (CH₃)₂NCH₂CN + HCl
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Dimethylaminoacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines or nitriles.
Scientific Research Applications
Dimethylaminoacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is employed in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of dimethylaminoacetonitrile involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its nitrile group can participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Acetonitrile: Similar in structure but lacks the dimethylamino group.
Dimethylformamide: Contains a similar dimethylamino group but has a formyl group instead of a nitrile group.
Dimethylacetamide: Similar to dimethylformamide but with an acetamide group.
Uniqueness: Dimethylaminoacetonitrile is unique due to its combination of a dimethylamino group and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis .
Properties
CAS No. |
3976-11-2 |
|---|---|
Molecular Formula |
C4H9ClN2 |
Molecular Weight |
120.58 g/mol |
IUPAC Name |
2-(dimethylamino)acetonitrile;hydrochloride |
InChI |
InChI=1S/C4H8N2.ClH/c1-6(2)4-3-5;/h4H2,1-2H3;1H |
InChI Key |
PXFIAYNRKNWKLV-UHFFFAOYSA-N |
SMILES |
CN(C)CC#N |
Canonical SMILES |
CN(C)CC#N.Cl |
physical_description |
2-dimethylaminoacetonitrile appears as a liquid with a fishlike odor. May be toxic by inhalation and skin absorption. Slightly soluble in water. Used to make other chemicals. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Dimethylaminoacetonitrile has the molecular formula C4H8N2 and a molecular weight of 84.12 g/mol. Spectroscopic characterization data, including NMR and vibrational spectroscopy, is available for the protonated form of this compound, characterized as its [AsF6]-, [SbF6]- and [Sb2F11]- salts. []
ANone: Interestingly, this compound exhibits unique behavior in substitution reactions with Mn(II) coordination polymers. Unlike smaller guest molecules that directly substitute coordinated solvent molecules, this compound, due to its larger size, only substitutes the lattice solvent molecules within the channels of the coordination polymer, leaving the metal centers untouched. []
ANone: this compound plays a crucial role in the synthesis of Artemisia ketone (3,3,6-Trimethylhepta-1,5-dien-4-one), a naturally occurring compound. The synthesis involves a sequential dialkylation of this compound, first with methallyl chloride and then with prenyl bromide, using potassium carbonate as a base in dimethylformamide. [] This highlights the utility of this compound as a building block in organic synthesis.
ANone: While this compound itself is not commonly used as a leaving group, studies have explored the elimination reactions of (fluoren-9-ylmethyl)trimethylammonium ion, where trimethylamine acts as the leaving group. [] This research provides insights into the factors influencing elimination reaction mechanisms, particularly the impact of leaving group ability.
ANone: Pyrolysis of this compound at high temperatures (820°C) yields several products, including methylaminoacetonitrile. This finding suggests this compound undergoes N-demethylation under high-temperature conditions. []
ANone: this compound does not readily participate in Cp*RuCl-catalyzed cycloaddition reactions with 1,6-diynes. This reaction requires the presence of α-halo substituents on the nitrile for successful cycloaddition to occur. [] This suggests the importance of electronic factors in this specific reaction.
ANone: Yes, this compound has been identified as a thermal decomposition product of the energetic material cyclotrimethylenetrinitramine (RDX). Using pyrolysis-atmospheric pressure chemical ionization tandem mass spectrometry, researchers identified the protonated form of this compound (m/z 85) in the pyrolysis mass spectrum of RDX. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


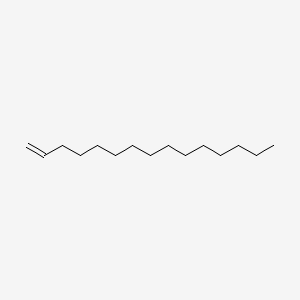
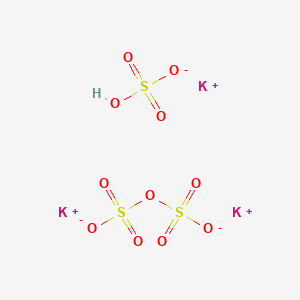
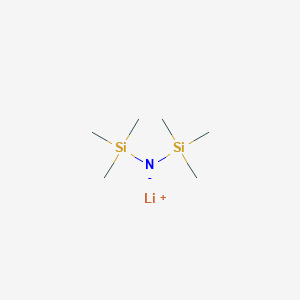
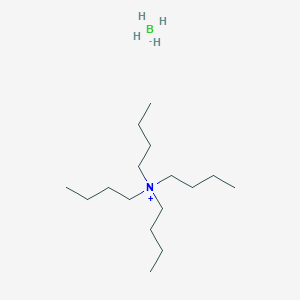
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7799479.png)
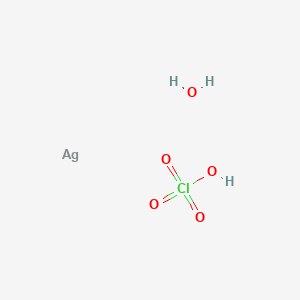
![(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7799490.png)
